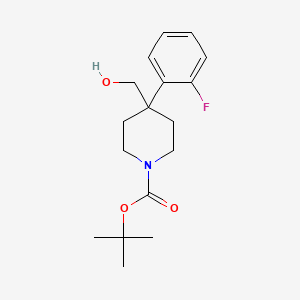![molecular formula C6H10O2S B8491256 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B8491256.png)
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid
概要
説明
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H10O2S It is a derivative of cyclopropanecarboxylic acid, where a methylthiomethyl group is attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be formed through the cyclopropanation of alkenes using diazo compounds or carbenes.
Introduction of the Methylthiomethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclopropane ring is replaced by a methylthiomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by functional group transformations under optimized conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methylthiomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropanecarboxylic acid derivatives.
科学的研究の応用
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used in the study of cyclopropane ring chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The methylthiomethyl group can participate in nucleophilic and electrophilic reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
類似化合物との比較
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Lacks the methylthiomethyl group, making it less reactive in certain chemical reactions.
Cyclopropanecarboxylic acid: The simplest derivative, without any substituents on the cyclopropane ring.
2-Methylcyclopropanecarboxylic acid: Has a methyl group at a different position, leading to different reactivity and properties.
Uniqueness
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of the methylthiomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C6H10O2S |
|---|---|
分子量 |
146.21 g/mol |
IUPAC名 |
1-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2S/c1-9-4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8) |
InChIキー |
HSOAQEVFZVCXQW-UHFFFAOYSA-N |
正規SMILES |
CSCC1(CC1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole](/img/structure/B8491180.png)
![tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate](/img/structure/B8491189.png)

![[2-(2,6-Difluoroanilino)phenyl]acetic acid](/img/structure/B8491200.png)
![2-[4-(2-Aminoethyl)-phenoxy]-isonicotinonitrile](/img/structure/B8491208.png)

![4H-PYRIDO[4,3-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B8491213.png)
![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B8491221.png)
![1h-Indazole-6-carboxamide,n-[3-(dimethylamino)propyl]-5-(4-fluorophenoxy)-1-(2-methylpropyl)-](/img/structure/B8491231.png)

![5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8491278.png)

